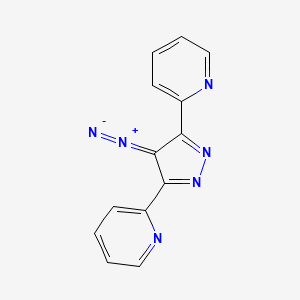
2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridine rings and a diazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole typically involves the reaction of 3,5-dipyridylpyrazole with diazotizing agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the diazo group onto the pyrazole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines and pyrazoles.
Aplicaciones Científicas De Investigación
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole involves its interaction with various molecular targets. The diazo group can participate in cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dipyridylpyrazole: Lacks the diazo group but shares the pyrazole and pyridine rings.
4-Diazo-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of pyridine rings.
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Contains a pyridine ring with carboxyphenyl substituents.
Uniqueness
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is unique due to the presence of both pyridine rings and a diazo group on the pyrazole ring
Propiedades
Número CAS |
922506-50-1 |
|---|---|
Fórmula molecular |
C13H8N6 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
2-(4-diazo-5-pyridin-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H8N6/c14-17-13-11(9-5-1-3-7-15-9)18-19-12(13)10-6-2-4-8-16-10/h1-8H |
Clave InChI |
PQEWJCPRBGCZKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NN=C(C2=[N+]=[N-])C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


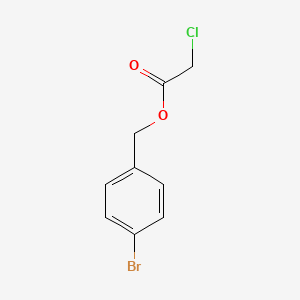

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
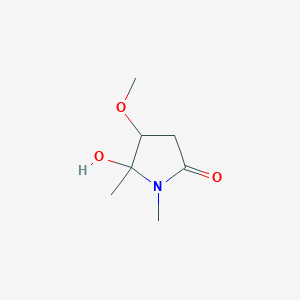
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
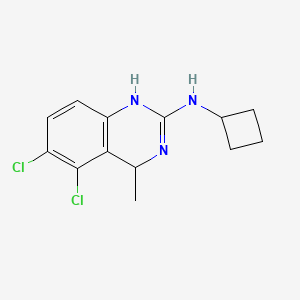
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
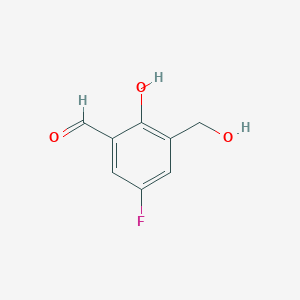
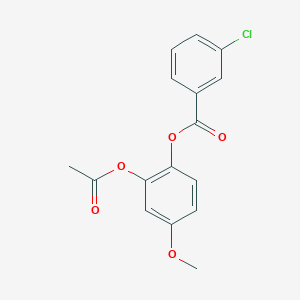
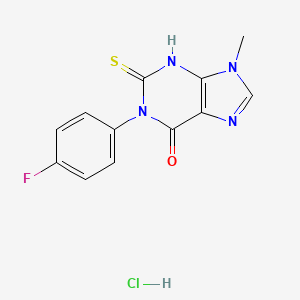
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)

![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
